1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone

Description

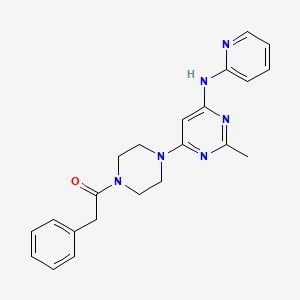

This compound features a pyrimidine core substituted with a methyl group at position 2 and a pyridin-2-ylamino group at position 4. The pyrimidine is linked via a piperazine ring to a phenylethanone moiety. Such structures are common in medicinal chemistry, particularly in kinase inhibitors, due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

1-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-17-24-20(26-19-9-5-6-10-23-19)16-21(25-17)27-11-13-28(14-12-27)22(29)15-18-7-3-2-4-8-18/h2-10,16H,11-15H2,1H3,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVAOECAWWKKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is Protein Kinase B (PKB), also known as Akt. PKB is an important component of intracellular signaling pathways regulating growth and survival. It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway.

Mode of Action

1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone interacts with PKB in an ATP-competitive manner. This compound provides nano-molar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA.

Biochemical Pathways

The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Pharmacokinetics

Compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 1-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone as a potent and orally bioavailable inhibitor of pkb.

Biological Activity

The compound 1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is a complex organic molecule with potential biological significance. Its structure suggests it may interact with various biological targets, particularly in the context of cancer and infectious diseases. This article reviews the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 350.414 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and a phenylethanone group, which are known to contribute to diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and piperazine have been reported to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study conducted on related pyrimidine derivatives demonstrated their ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of the anti-apoptotic protein Mcl-1. This suggests that the target compound may similarly affect cell cycle regulation and apoptosis in cancer cells .

Antimicrobial Activity

Compounds featuring pyridinyl and piperazinyl structures have also shown promising antimicrobial activity. The presence of the pyridine ring is particularly noted for enhancing the interaction with microbial targets.

Research Findings:

In vitro assays have shown that certain pyrimidine derivatives exhibit activity against Plasmodium falciparum, the causative agent of malaria. The inhibition of DHODH (dihydroorotate dehydrogenase) was confirmed in these studies, indicating potential for antimalarial applications .

The biological activity of 1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone likely involves multiple mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways: Interaction with cellular signaling pathways that regulate apoptosis and cell cycle progression is expected.

- Antimicrobial Mechanisms: The compound may disrupt microbial cell membranes or interfere with metabolic pathways.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O |

| Molecular Weight | 350.414 g/mol |

| LogP (octanol-water partition) | 2.5298 |

| PSA (polar surface area) | 60.25 Ų |

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by targeting specific enzymes involved in nucleotide synthesis. It primarily inhibits dihydrofolate reductase (DHFR), essential for DNA and RNA synthesis, thereby reducing the proliferation of cancer cells. Studies have shown that compounds with similar structures can lead to apoptosis in various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound has been explored for its ability to inhibit several key enzymes:

- Dihydrofolate Reductase (DHFR) : Critical for folate metabolism and nucleotide synthesis.

- Tyrosine Kinase Abl : Involved in cell signaling pathways related to cancer progression.

Inhibition of these enzymes can disrupt cellular processes essential for tumor growth and survival .

Neurological Applications

There is emerging evidence suggesting the potential use of this compound in treating neurological disorders. Its structure may allow it to interact with neurotransmitter systems or neuroprotective pathways, although specific studies are still needed to elucidate these mechanisms .

Case Study 1: Cancer Cell Line Studies

In a study involving multiple cancer cell lines, researchers synthesized the compound and tested its efficacy against breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, correlating with increased apoptosis markers. These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs .

Case Study 2: Enzyme Activity Assays

Another study focused on the enzyme inhibition properties of the compound. Using purified enzyme assays, it was found that the compound effectively inhibited DHFR activity at low micromolar concentrations. This inhibition was linked to reduced levels of tetrahydrofolate, confirming its mechanism of action as an enzyme inhibitor .

Comparison with Similar Compounds

Key Structural Differences and Implications

Functional Group Analysis

- Phenylethanone vs. Phenoxypropanone: The phenylethanone group in the target compound provides greater lipophilicity, likely enhancing blood-brain barrier penetration compared to the more polar phenoxypropanone analog .

- Chlorine Substituent (CAS 954226-92-7) : The electron-withdrawing chlorine may increase metabolic stability but could reduce solubility compared to nitrogen-containing substituents .

Limitations and Data Gaps

- Physical property data (e.g., solubility, logP) for many analogs are unavailable, limiting direct pharmacokinetic comparisons.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4-(2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone, and what critical reaction conditions must be controlled?

- Methodology : Synthesis typically involves sequential coupling reactions. Key steps include:

Piperazine functionalization : Reacting 2-phenylethanone with a substituted piperazine under reflux in ethanol or dimethylformamide (DMF) to form the piperazine-ethanone backbone .

Pyrimidine ring assembly : Introducing the 2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl moiety via nucleophilic aromatic substitution, requiring precise temperature control (80–100°C) and catalytic bases like KCO .

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is essential to isolate the final product with >95% purity .

- Critical Parameters : pH (7–9), solvent polarity, and reaction time (12–24 hours) significantly impact yield and byproduct formation .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks. For example, the pyrimidine ring protons resonate at δ 7.8–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calc. for CHNO: 403.21 g/mol) .

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What preliminary pharmacological screening strategies are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to the piperazine moiety .

- Dosage : Start with 1–10 µM concentrations in cell-based assays to evaluate cytotoxicity (MTT assay) and IC values .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and reduce experimental trial-and-error?

- Approach :

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction feasibility (e.g., Gibbs free energy barriers < 25 kcal/mol) .

Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .

- Case Study : ICReDD’s workflow reduced reaction development time by 40% via feedback loops between computational predictions and experimental validation .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Troubleshooting Protocol :

Dynamic NMR (DNMR) : Check for conformational flexibility (e.g., piperazine ring inversion) causing peak splitting .

2D-COSY/HMBC : Resolve overlapping signals by identifying H-H coupling and long-range C correlations .

X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What strategies are effective for studying the compound’s stability under varying storage conditions?

- Experimental Design :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .

- Analytical Monitoring : Track degradation products via LC-MS; common products include hydrolyzed pyrimidine derivatives .

- Optimal Storage : -20°C in amber vials under argon to prevent oxidation .

Q. How can researchers compare the bioactivity of this compound with structural analogs (e.g., fluorophenyl or methyl-substituted derivatives)?

- Comparative Framework :

- SAR Analysis : Systematically modify substituents (e.g., replace phenyl with thiophene) and assay changes in IC values .

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., ∆G < -8 kcal/mol indicates strong binding) .

Q. What methodologies are recommended for resolving synthetic impurities (e.g., des-methyl byproducts)?

- Impurity Profiling :

- HPLC-MS/MS : Identify impurities at 0.1% levels using a Q-TOF mass spectrometer .

- Synthetic Controls : Adjust stoichiometry (e.g., 1.2 eq. of methylating agent) and monitor reaction progress via TLC .

- Case Study : Impurity B (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) was traced to incomplete coupling; resolved using excess DIPEA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.